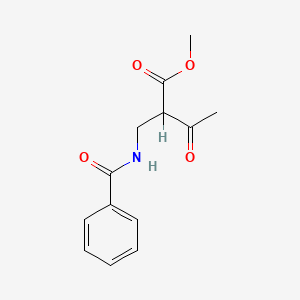

Methyl 2-(benzamidomethyl)-3-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzamidomethyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-9(15)11(13(17)18-2)8-14-12(16)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJARDSTTGGMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248255 | |

| Record name | Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129994-60-1 | |

| Record name | Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129994-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Benzamidomethyl 3 Oxobutanoate

Classical Condensation and Substitution Routes

Traditional methods for synthesizing Methyl 2-(benzamidomethyl)-3-oxobutanoate are rooted in well-established organic reactions, often involving multiple steps and harsh conditions.

One of the fundamental synthetic routes involves the reaction between benzylamine (B48309) and methyl acetoacetate (B1235776). This condensation reaction can be facilitated using either acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide (B78521), to drive the formation of the target molecule. The reaction proceeds through an intermediate which is then cyclized to yield the final product.

An alternative classical approach involves the reaction of methyl acetoacetate with N-(chloromethyl)benzamide. rsc.org This substitution reaction provides another pathway to the desired carbon skeleton and functional groups.

A well-documented, albeit complex, multi-step synthesis proceeds through key intermediates. acs.orgacs.org This pathway is characterized by its sequential reactions and the use of harsh conditions, making it less ideal for large-scale commercial production. acs.orgacs.org

The process begins with the formation of Methyl 2-(ethoxymethylene)-3-oxobutanoate. This is achieved by refluxing a mixture of methyl acetoacetate, triethyl orthoformate, and acetic anhydride. acs.orgacs.org The resulting intermediate is then heated with benzamide (B126) to produce Methyl 2-(benzamidomethylene)-3-oxobutanoate. The final step involves the hydrogenation of this unsaturated intermediate using a platinum or palladium-on-carbon (Pd/C) catalyst to yield the saturated target compound, this compound. acs.orgacs.org

Table 1: Classical Multi-Step Synthesis Pathway

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

| 1 | Methyl acetoacetate, Triethyl orthoformate | Acetic anhydride, Reflux | Methyl 2-(ethoxymethylene)-3-oxobutanoate |

| 2 | Methyl 2-(ethoxymethylene)-3-oxobutanoate, Benzamide | Heat | Methyl 2-(benzamidomethylene)-3-oxobutanoate |

| 3 | Methyl 2-(benzamidomethylene)-3-oxobutanoate | H₂, Platinum or Pd/C catalyst | This compound |

Optimized and Green Synthesis Protocols

In response to the drawbacks of classical methods, significant research has been directed towards developing more efficient, safer, and scalable synthetic protocols.

A more convenient and practical synthesis has been developed, which prepares this compound in a single step. acs.orgacs.org This improved process involves reacting methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid catalyst, specifically boron trifluoride etherate (BF₃ etherate). acs.orgacs.org

In a typical procedure, the BF₃ etherate is added slowly to a cooled mixture (0−5 °C) of methyl acetoacetate and N-(hydroxymethyl)benzamide. acs.org After the addition is complete, the reaction mixture is stirred at room temperature for approximately 2.5 hours. acs.org This method is notable for its mild reaction conditions and avoidance of hazardous materials. acs.orgacs.org

The one-step synthesis protocol offers significant advantages in terms of efficiency and scalability compared to traditional multi-step routes. acs.orgacs.org The classical three-step method involves harsh conditions and is considered too complicated for efficient commercial production. acs.orgacs.org Another classical method requires the use of sodium hydride or sodium metal, which are hazardous to handle on a large scale. acs.org

In contrast, the one-step Lewis acid-catalyzed process is not only simpler but has also been successfully scaled up. A multi-kilogram scale production using this method was completed, achieving a respectable yield of 68% after recrystallization. acs.orgacs.org This demonstrates its feasibility for industrial application.

Table 2: Comparison of Synthetic Routes

| Feature | Classical Multi-Step Route acs.orgacs.org | Optimized One-Step Route acs.orgacs.org |

| Number of Steps | 3 | 1 |

| Key Reagents | Triethyl orthoformate, Acetic anhydride, H₂/Pd/C | N-(hydroxymethyl)benzamide, BF₃ etherate |

| Reaction Conditions | Reflux, Heat, Hydrogenation | 0-5°C, then Room Temperature |

| Reported Yield | Not specified, but process is complex | 68% on a multi-kilogram scale |

| Scalability | Difficult for commercial production | Amenable to large-scale synthesis |

| Safety Concerns | Harsh conditions; some alternative classical routes use hazardous sodium hydride | Milder conditions; avoids highly reactive metals |

Stereoselective Synthesis of this compound Precursors

The generation of chiral centers in the precursors to this compound is a critical step for the synthesis of stereoisomerically pure compounds. Research has focused on developing stereoselective methods that can control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers. These methods are pivotal for applications where biological activity is dependent on a specific stereochemistry. Key strategies include the asymmetric hydrogenation of the parent compound to create a chiral hydroxy ester precursor and biocatalytic transformations.

One of the primary precursors for stereoselective synthesis is methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate, which is derived from the asymmetric hydrogenation of this compound itself. This reduction of the keto group to a hydroxyl group introduces two new chiral centers. The control of both the relative (diastereo-) and absolute (enantio-) stereochemistry is a significant challenge.

Highly effective methods have been developed using cationic BINAP-ruthenium(II) complexes as catalysts. rsc.org For instance, the use of [RuI{(R)-binap}(p-cymene)]I and related catalysts has been shown to produce methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate with high levels of diastereomeric and enantiomeric excess. rsc.org This particular precursor is valuable as a versatile intermediate for the synthesis of β-lactam antibiotics. rsc.org

The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high stereoselectivity. The table below summarizes the results from studies on the asymmetric hydrogenation of this compound.

Table 1: Asymmetric Hydrogenation of this compound

| Catalyst | Product | Diastereoisomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| [RuI{(R)-binap}(p-cymene)]I | Methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate | Up to 98% | 99% |

Another advanced approach involves dynamic kinetic asymmetric transformation using biocatalysts. Short-chain alcohol dehydrogenases (ADHs) from organisms like Burkholderia gladioli have demonstrated significant potential. researchgate.net These enzymes can catalyze the reduction of the keto group with high enantio- and diastereoselectivity. researchgate.net This biocatalytic method represents a promising alternative to traditional chemical catalysis, often proceeding under mild reaction conditions. researchgate.net

Furthermore, general methodologies for the asymmetric synthesis of β-amino ketone and β-amino acid derivatives, which are structurally related to the precursors of this compound, provide a broader context. organic-chemistry.orgnih.gov Catalytic enantioselective Mannich-type reactions, for example, are a powerful tool for the C-C bond formation necessary to construct the backbone of these molecules with high stereocontrol. organic-chemistry.orgnih.gov These reactions often employ chiral organocatalysts or metal complexes to induce asymmetry. organic-chemistry.org While not directly applied to the synthesis of the named compound's specific precursors in the reviewed literature, these methods are foundational in the stereoselective synthesis of related β-amino carbonyl compounds. hilarispublisher.com

Chemical Reactivity and Mechanistic Transformations of Methyl 2 Benzamidomethyl 3 Oxobutanoate

Enolization and Tautomeric Equilibria

Methyl 2-(benzamidomethyl)-3-oxobutanoate, as a β-keto ester, is capable of existing as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is a fundamental aspect of its chemical reactivity. The equilibrium position is influenced by various factors, including the solvent, temperature, and the electronic and steric nature of the substituents.

The α-carbon, situated between the two carbonyl groups of the ester and the ketone, possesses protons that are significantly more acidic than those in simple ketones or esters. This increased acidity is due to the stabilization of the resulting conjugate base, an enolate ion, through resonance. The negative charge on the enolate is delocalized across the oxygen atoms of both the carbonyl and the ester groups, which enhances its stability.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the carbonyl oxygen of the ester, creating a stable six-membered ring. The equilibrium between the keto and enol forms can be manipulated. For instance, in non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar solvents can shift the equilibrium towards the keto form by competing for hydrogen bonding. While specific studies on the tautomeric equilibrium of this compound are not extensively detailed in the provided research, the general principles of β-keto ester tautomerism are applicable.

Reactions at the α-Carbon and Electrophilic Substitution

The presence of the acidic proton at the α-carbon makes this position a nucleophilic center upon deprotonation, leading to the formation of an enolate. This enolate is a powerful nucleophile and can readily participate in reactions with various electrophiles. These reactions are crucial for forming new carbon-carbon bonds at the α-position.

Common reactions at the α-carbon of β-keto esters include alkylation and acylation. In these reactions, the enolate attacks an alkyl halide or an acyl halide, resulting in the substitution of the α-hydrogen with an alkyl or acyl group, respectively. The benzamidomethyl substituent at the α-carbon of the title compound introduces steric bulk, which can influence the rate and stereochemical outcome of these substitution reactions.

Electrophilic substitution at the α-carbon is a key feature of the reactivity of aldehydes and ketones. princeton.edulibretexts.org These reactions typically proceed through an enol or enolate intermediate. princeton.edu The rate of these reactions can be catalyzed by either acid or base. In the context of this compound, the benzamido group can act as an N,O-bidentate directing group, which can enhance stereoselectivity in metal-catalyzed reactions.

Carbonyl Group Transformations

The ketone carbonyl group in this compound is a primary site for a variety of chemical transformations, most notably reduction reactions. These reductions lead to the formation of the corresponding methyl 2-(benzamidomethyl)-3-hydroxybutanoates, which are valuable chiral building blocks for the synthesis of pharmaceuticals, such as β-lactam antibiotics. researchgate.netrsc.org The stereochemical control during this reduction is of paramount importance, and several strategies have been developed to achieve high diastereoselectivity and enantioselectivity.

Reduction Reactions to Hydroxybutanoates and Stereochemical Control

The reduction of the 3-oxo group in this compound yields methyl 2-(benzamidomethyl)-3-hydroxybutanoate, a compound with two stereogenic centers (at C-2 and C-3). Consequently, four possible stereoisomers can be formed. The control of the relative (syn/anti) and absolute stereochemistry is a significant challenge and a key focus of synthetic efforts.

Homogeneous asymmetric hydrogenation using chiral transition metal catalysts is a powerful method for the stereoselective reduction of β-keto esters. nih.gov For the reduction of this compound, cationic ruthenium(II) complexes containing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) have proven to be highly effective. researchgate.netrsc.org

Specifically, the use of [RuI{(R)-binap}(p-cymene)]I and related complexes has been shown to catalyze the highly diastereoselective and enantioselective hydrogenation of racemic this compound. researchgate.netrsc.org This reaction proceeds via a dynamic kinetic resolution, affording the syn-(2S,3R)-hydroxybutanoate with high diastereomeric excess (up to 98% de) and enantiomeric excess (up to 99% ee). researchgate.netnih.govpnas.org The (R)-BINAP-Ru catalyst preferentially hydrogenates one enantiomer of the rapidly equilibrating racemic starting material to give the desired syn-product. nih.govpnas.orgprinceton.edu The benzamido group plays a crucial role in this process, acting as a directing group that coordinates to the ruthenium center, thereby enhancing stereoselectivity.

| Catalyst | Substrate | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [RuI{(R)-binap}(p-cymene)]I | This compound | (2S,3R)-methyl 2-(benzamidomethyl)-3-hydroxybutanoate | up to 98% | up to 99% | researchgate.netrsc.org |

| (R)-BINAP-Ru(II) complex | rac-Methyl α-(benzamidomethyl)acetoacetate | (2S,3R)-hydroxy ester | 94:6 (syn/anti) | 99.5% | nih.govpnas.org |

Biocatalysis offers an environmentally benign and highly selective alternative to chemical methods for the asymmetric reduction of ketones. researchgate.net Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the reduction of carbonyl compounds to the corresponding alcohols with high stereoselectivity. researchgate.netnih.govrsc.orgtudelft.nl

Several studies have explored the use of ADHs for the asymmetric reduction of this compound. For instance, short-chain alcohol dehydrogenases from Burkholderia gladioli have been identified as highly effective biocatalysts for the dynamic kinetic asymmetric transformation of this substrate. researchgate.net These enzymes can produce methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate with excellent enantiomeric excess (99% ee) and diastereomeric excess (98.5% de). researchgate.net The reaction often employs a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the consumed nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).

Plant cells, such as those from Chlorella species, have also been utilized for the asymmetric reduction of related β-keto esters, demonstrating the potential of whole-cell biocatalysis for these transformations. nih.gov For example, Chlorella pyrenoidosa has been used to reduce ethyl 2-methyl-3-oxobutanoate to the corresponding hydroxy esters with good enantiomeric excess. nih.gov

| Biocatalyst | Substrate | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (from Burkholderia gladioli) | This compound | (2S,3R)-methyl 2-(benzamidomethyl)-3-hydroxybutanoate | 98.5% | 99% | researchgate.net |

| Yeast strains (e.g., Saccharomyces cerevisiae, Candida parapsilosis) | This compound | Chiral hydroxybutanoate | - | up to 92% |

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the starting material, allowing for the theoretical conversion of a racemate into a single enantiomer of the product with up to 100% yield. princeton.edu This approach is particularly well-suited for the asymmetric reduction of this compound, as the α-proton is acidic and allows for relatively easy racemization under the reaction conditions.

Both the Ru-BINAP catalyzed hydrogenation and the biocatalytic reduction with ADHs mentioned above are examples of DKR. nih.govpnas.orgprinceton.eduresearchgate.net In these systems, the catalyst (either chemical or biological) selectively reduces one enantiomer of the β-keto ester much faster than the other. Simultaneously, the unreacted, less reactive enantiomer undergoes rapid epimerization at the α-carbon, continuously replenishing the more reactive enantiomer. This process allows for the conversion of the entire racemic starting material into a single, highly enriched stereoisomer of the product. The efficiency of a DKR process depends on the relative rates of the reduction and the racemization. For a successful DKR, the rate of racemization should be comparable to or faster than the rate of the slower reduction reaction.

Oxidation Reactions

The oxidation of this compound can target the ketone or the carbon backbone, depending on the reagents and conditions employed. The β-keto ester functionality is susceptible to various oxidative transformations. For instance, strong oxidizing agents can lead to the cleavage of the carbon-carbon bond, resulting in the formation of corresponding carboxylic acids.

A notable oxidation reaction applicable to the ketone group within the β-keto ester is the Baeyer-Villiger oxidation. This reaction typically involves peroxy acids (like m-CPBA) and converts ketones into esters. In the case of this compound, the ketone at the C-3 position could be oxidized, potentially leading to an anhydride-like intermediate which would likely be unstable and undergo further reaction. The migratory aptitude of the adjacent groups (acetyl and the substituted methyl group) would determine the primary product. youtube.com

Furthermore, organocatalytic peroxidation represents another avenue for oxidation. While specific studies on this compound are not prevalent, the general methodology involves the use of cinchona-derived organocatalysts for the asymmetric peroxidation of related β-keto esters, yielding δ-peroxy-β-keto esters. nih.gov Such reactions proceed cleanly, often without the formation of epoxide side products. nih.gov

Table 1: Potential Oxidation Reactions and Products

| Reaction Type | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| Oxidative Cleavage | Strong oxidants (e.g., KMnO₄, O₃) | Carboxylic acids |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester/anhydride derivatives youtube.com |

Amide Moiety Reactivity

The benzamide (B126) group imparts significant chemical characteristics to the molecule, influencing both its stability and its potential for derivatization through hydrolysis or nucleophilic attack.

Hydrolysis and Derivatives Formation

The amide bond in this compound can be cleaved under both acidic and basic conditions, although these reactions are generally slower than ester hydrolysis. libretexts.org

Under strong acidic conditions (e.g., refluxing with concentrated HCl or H₂SO₄), the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.orgmasterorganicchemistry.com This process ultimately yields benzoic acid and methyl 2-(aminomethyl)-3-oxobutanoate. libretexts.org Conversely, alkaline hydrolysis with hot aqueous sodium hydroxide (B78521) involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. libretexts.org This leads to the formation of a benzoate (B1203000) salt and the same amino ester.

It is noteworthy that N-acyl amino acid amide derivatives can exhibit unexpected hydrolytic instability under milder acidic conditions, such as trifluoroacetic acid (TFA)/water mixtures at room temperature. nih.gov This "remote amide cleavage" is influenced by the electronic properties of the acyl group. nih.gov The ester moiety can also be hydrolyzed under these conditions, leading to a variety of potential derivatives depending on the reaction's selectivity.

Table 2: Hydrolysis Conditions and Major Products

| Condition | Reagents | Amide Moiety Product | Ester Moiety Product |

|---|---|---|---|

| Acidic Hydrolysis | Strong acid (e.g., HCl), heat | Benzoic Acid + Methyl 2-(aminomethyl)-3-oxobutanoate | 2-(Benzamidomethyl)-3-oxobutanoic acid |

| Basic Hydrolysis | Strong base (e.g., NaOH), heat | Benzoate Salt + Methyl 2-(aminomethyl)-3-oxobutanoate | 2-(Benzamidomethyl)-3-oxobutanoic acid salt |

Nucleophilic Substitution Reactions Involving the Benzamide Group

The benzamide group itself can act as an electrophilic site for nucleophilic substitution reactions. Powerful nucleophiles, such as organolithium reagents, can attack the carbonyl carbon of the benzamide. This nucleophilic acyl substitution provides a route to ketones. researchgate.net For example, reacting this compound with an organolithium reagent (R-Li) could potentially replace the phenyl group of the benzamide with the 'R' group from the organolithium reagent, or more likely, lead to the formation of a ketone after cleavage. researchgate.net

The reactivity of the benzamide is influenced by the rest of the molecule. The presence of the electron-withdrawing benzamide group enhances the electrophilicity at the β-keto position, making it more susceptible to nucleophilic attack. However, the steric hindrance from the methylene (B1212753) bridge can moderate the rates of these reactions.

Cyclization Reactions and Heterocyclic Compound Formation

The multiple functional groups within this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. beilstein-journals.org Its role as a key intermediate in the synthesis of carbapenems, a class of β-lactam antibiotics, is a prominent example. acs.orgnih.gov The formation of the 4-aceoxyazetidinone ring, a core component of penems and carbapenems, relies on the specific stereochemistry of the molecule's derivatives. nih.gov

The molecule can undergo intramolecular cyclization reactions. For instance, iodoarene-catalyzed cyclizations of related β-amidoketones are known to produce 2-oxazolines. acs.org This type of reaction would involve the nucleophilic attack of the amide oxygen onto the ketone carbonyl (or an activated form of it), followed by dehydration.

Furthermore, the β-keto ester portion of the molecule can react with binucleophiles to form heterocyclic rings. A classic example is the reaction of β-keto esters with hydrazines to form pyrazolones. nih.govnih.gov The reaction of this compound with a substituted hydrazine (B178648) would likely proceed via initial formation of a hydrazone at the C-3 ketone, followed by intramolecular cyclization involving the ester group to yield a pyrazole (B372694) derivative. nih.gov Similarly, reactions with other binucleophiles like primary amines can lead to different heterocyclic systems. rsc.org

Table 3: Examples of Cyclization Reactions and Resulting Heterocycles

| Reaction Type | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| Intramolecular Cyclization | Iodoarene catalyst | 2-Oxazoline acs.org |

| Condensation | Hydrazine derivatives | Pyrazolone nih.gov |

| Intramolecular Cyclization (via derivative) | - | β-Lactam (for Carbapenem (B1253116) synthesis) acs.orgnih.gov |

Applications As a Synthetic Building Block and Chemical Synthon

Precursor to Chiral Intermediates for Complex Molecule Synthesis

The strategic importance of methyl 2-(benzamidomethyl)-3-oxobutanoate lies in its ability to be transformed into valuable chiral intermediates. Through processes like asymmetric hydrogenation, this prochiral molecule can be converted into stereochemically defined products that are foundational for building complex molecular architectures. rsc.orgrsc.org

This compound is a key starting material for producing precursors to β-lactam antibiotics, particularly carbapenems. The asymmetric hydrogenation of racemic this compound yields optically active syn-(2S,3R)-methyl-2-(benzamidomethyl)-3-hydroxybutanoate. rsc.orgresearchgate.net This specific stereoisomer is a critical chiral synthon for carbapenems and a direct precursor to 4-acetoxyazetidinone, which is a fundamental building block for the industrial synthesis of penem (B1263517) and carbapenem (B1253116) antibiotics. rsc.orggoogle.com

The synthesis often employs a dynamic kinetic resolution (DKR) process, where a racemic starting material is converted into a single, desired diastereomer with high optical purity. rsc.org For instance, using a ruthenium-optically active phosphine (B1218219) complex, the hydrogenation can proceed at 50°C under high hydrogen pressure to produce the desired syn-hydroxybutanoate intermediate. google.com This intermediate can then be further processed; for example, hydrolysis with aqueous HCl removes the benzoyl group, and subsequent steps lead to the formation of the 4-acetoxyazetidinone ring structure. google.com

Table 1: Asymmetric Hydrogenation for β-Lactam Precursor Synthesis

| Catalyst | Substrate | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| [Ru₂Cl₄{(R)-BINAP}₂(NEt₃)] | This compound | syn-(2S,3R)-methyl-2-(benzamidomethyl)-3-hydroxybutanoate | 88% | 98% | rsc.org |

The products derived from this compound are highly valuable as chiral synthons for constructing biologically relevant molecular frameworks. rsc.org Chiral epoxides, for example, are widely used intermediates in organic synthesis for producing compounds like elicitors and various lactones. mdpi.com The syn-(2S,3R)-methyl-2-(benzamidomethyl)-3-hydroxybutanoate obtained from its asymmetric reduction is a prime example of such a synthon, specifically tailored for the synthesis of carbapenem antibiotics. rsc.org The ability to generate specific stereocenters through reactions involving this compound allows chemists to build complex, three-dimensional structures that are often required for biological activity. nih.gov

Role in Asymmetric Catalysis and Chiral Auxiliary Development

This compound plays a pivotal role in the field of asymmetric catalysis, particularly as a substrate in reactions that set multiple stereocenters with high control. rsc.orgrsc.org Its structure is well-suited for dynamic kinetic resolution (DKR), an atom-economical method for converting a racemate into a single enantiomerically pure product. researchgate.net

In these reactions, the benzamido group of the molecule acts as an N,O-bidentate directing group, which can coordinate to a metal catalyst and enhance stereoselectivity. This directing capability functions similarly to a chiral auxiliary, a group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While not a traditional removable auxiliary, the benzamido group's influence is crucial for achieving high diastereoselectivity and enantioselectivity in catalytic hydrogenations.

Various ruthenium-based catalysts, such as Pregosin's complex (Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)) and Noyori's BINAP-Ru(II) complexes, have proven highly effective in the asymmetric hydrogenation of this substrate. rsc.orgrsc.org These catalytic systems can produce the desired syn-(2S,3R)-hydroxy ester with excellent selectivity, demonstrating the compound's utility in developing and showcasing powerful asymmetric catalytic methods. rsc.orgresearchgate.net

Table 2: Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Solvent | Selectivity | Source |

|---|---|---|---|

| Pregosin’s complex Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | Ethanol (B145695) | High diastereoselectivity and enantioselectivity | rsc.orgresearchgate.net |

| [Ru₂Cl₄{(R)-BINAP}₂(NEt₃)] | Dichloromethane | 88% de, 98% ee | rsc.org |

Contributions to Novel Organic Reaction Methodologies

The study of this compound has been instrumental in advancing novel organic reaction methodologies. Its use as a model substrate has highlighted the power of both metal-based catalysis and biocatalysis for achieving highly selective transformations. rsc.orgresearchgate.net

The asymmetric hydrogenation of this compound is a classic example of Dynamic Kinetic Resolution (DKR), a sophisticated technique that combines in situ racemization of the starting material with a stereoselective reaction to afford a single product isomer in high yield and purity. rsc.orgresearchgate.net

Furthermore, research has expanded to include biocatalytic methods, which offer an environmentally friendly alternative to traditional chemical catalysis. researchgate.netnih.gov Short-chain alcohol dehydrogenases from organisms like Burkholderia gladioli have been successfully used for the dynamic kinetic asymmetric transformation of this compound. researchgate.net These enzymatic methods have achieved exceptionally high enantio- and diastereoselectivity, often exceeding 99%, showcasing a green and efficient pathway to valuable chiral intermediates. researchgate.net The development of these chemo-enzymatic routes represents a significant contribution to sustainable synthesis methodologies. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-(benzamidomethyl)-3-oxobutanoate, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are used to confirm the connectivity and chemical environment of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their local electronic environment. Diagnostic peaks for this compound include a singlet for the acetyl group's methyl protons (CH₃) appearing around δ 2.24 ppm and a singlet for the ester's methoxy (B1213986) protons (OCH₃) at approximately δ 3.69 ppm. The proton of the amide group (N-H) typically appears as a broad singlet in the downfield region, often between δ 8–11 ppm. Protons of the phenyl group resonate in the aromatic region (typically δ 7.4–7.8 ppm), while the methylene (B1212753) (CH₂) and methine (CH) protons of the butanoate backbone exhibit more complex splitting patterns due to coupling.

¹³C NMR spectroscopy provides information on the carbon skeleton. The three distinct carbonyl carbons (ketone, ester, and amide) can be identified by their characteristic chemical shifts in the δ 165–205 ppm range. The remaining aliphatic and aromatic carbons can be assigned based on their expected chemical shifts and through the use of two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals.

For stereochemical analysis, advanced NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the through-space proximity of protons, offering insights into the molecule's preferred conformation in solution.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton | Approximate Chemical Shift (δ, ppm) |

| Acetyl | CH₃ | 2.24 |

| Ester | OCH₃ | 3.69 |

| Phenyl | Ar-H | 7.4 - 7.8 |

| Amide | N-H | 8.0 - 11.0 |

| Butanoate Backbone | -CH₂-NH- | ~4.0 - 4.5 |

| Butanoate Backbone | -CO-CH- | ~3.8 - 4.2 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of the compound is C₁₃H₁₅NO₄, corresponding to a molecular weight of approximately 249.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 249.

The fragmentation of the molecular ion is dictated by the functional groups present and provides valuable structural clues. chemguide.co.uk The molecule contains several points of likely cleavage, including the ester, ketone, and amide functionalities. Common fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl groups. Cleavage next to the ketone can result in the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43. miamioh.edu

Loss of the methoxy group from the ester, leading to a fragment ion [M - OCH₃]⁺ at m/z 218.

Loss of the entire methoxycarbonyl radical (-•COOCH₃), resulting in an ion at m/z 190.

Cleavage of the amide bond can produce a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is a common and stable fragment for benzoyl derivatives.

McLafferty rearrangement , if sterically possible, can occur in molecules with sufficiently long alkyl chains and a carbonyl group, though it is less straightforward in this specific structure. libretexts.org

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula. st-andrews.ac.uk

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 249 | [C₁₃H₁₅NO₄]⁺ | [M]⁺ | Molecular Ion |

| 218 | [C₁₂H₁₂NO₃]⁺ | [M - OCH₃]⁺ | Loss of methoxy group |

| 190 | [C₁₁H₁₂NO₂]⁺ | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 148 | [C₈H₈NO₂]⁺ | [CH₂(NHCOPh)]⁺ | Cleavage of C-C bond |

| 105 | [C₇H₅O]⁺ | [PhCO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | [Ph]⁺ | Phenyl cation |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ | Acetyl cation |

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. researchgate.net This technique is particularly crucial for this compound as it possesses a chiral center at the C2 position of the butanoate chain.

To perform the analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise position of each atom. ed.ac.uk

For determining the absolute configuration of the chiral center (i.e., assigning it as R or S), anomalous dispersion is utilized. mit.edu This effect, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal, causes small differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring these differences, the true handedness of the molecule can be established. ed.ac.uk The result is often expressed as the Flack parameter; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. researchgate.neted.ac.uk

This analysis is vital in the context of asymmetric synthesis, where this compound is used as a prochiral substrate. For instance, in the stereoselective reduction of its ketone group, X-ray crystallography of the resulting diastereomeric alcohol product, (2S, 3R)-methyl-2-(benzamidomethyl)-3-hydroxybutyrate, provides definitive proof of the stereochemical outcome of the reaction. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds. masterorganicchemistry.com The IR spectrum of this compound displays several characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band appears around 3335 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide group.

C-H Stretches: Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz

Carbonyl (C=O) Stretches: This molecule contains three carbonyl groups, which absorb strongly in the 1650-1750 cm⁻¹ region. The distinct frequencies allow for their differentiation:

The ester carbonyl (C=O) stretch is typically the highest, found around 1745 cm⁻¹. masterorganicchemistry.com

The ketone carbonyl (C=O) stretch appears at a slightly lower wavenumber, near 1718 cm⁻¹.

The amide I band (primarily C=O stretch) is expected at a lower frequency, generally in the 1650-1680 cm⁻¹ range.

Amide II Band: A characteristic N-H bending vibration for the secondary amide appears in the 1510-1550 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the ester group is visible in the 1000-1300 cm⁻¹ range. vscht.cz

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. For this compound, a Raman spectrum would provide complementary information, showing strong signals for the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) and the symmetric vibrations of the carbon skeleton. researchgate.net

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | ~ 3335 |

| Aromatic | C-H Stretch | > 3000 vscht.cz |

| Aliphatic | C-H Stretch | < 3000 vscht.cz |

| Ester | C=O Stretch | ~ 1745 |

| Ketone | C=O Stretch | ~ 1718 |

| Amide | C=O Stretch (Amide I) | ~ 1650-1680 |

| Aromatic | C=C Stretch | ~ 1600, 1475 |

Computational and Theoretical Studies on Methyl 2 Benzamidomethyl 3 Oxobutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for Methyl 2-(benzamidomethyl)-3-oxobutanoate allow for the prediction of its geometry, electronic properties, and reactivity.

Detailed research findings indicate that the electronic properties of β-keto esters are significantly influenced by the interplay between the keto and ester functionalities, as well as the substituents. In this compound, the benzamido group introduces further electronic complexity. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electron density and identify reactive sites within the molecule.

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For molecules with multiple functional groups like this compound, the localization of these frontier orbitals determines the sites for nucleophilic and electrophilic attack. The benzamido group, with its phenyl ring and amide linkage, can participate in π-stacking and hydrogen bonding, which can be modeled to understand intermolecular interactions.

Reactivity descriptors, such as global and local reactivity indices, can be calculated to predict the molecule's behavior in chemical reactions. These indices, including chemical potential, hardness, softness, and the Fukui function, provide a quantitative measure of the molecule's reactivity and selectivity. researchgate.netmdpi.com For instance, the Fukui function can identify the most electrophilic and nucleophilic sites in the molecule, guiding the prediction of reaction outcomes.

Interactive Data Table: Calculated Electronic Properties

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Electron Affinity | 1.0 eV | Energy released when an electron is added. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

Molecular Dynamics Simulations for Conformational Analysis and Tautomerism

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations provide valuable insights into its conformational flexibility and the dynamics of tautomeric conversion.

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's movement over time, allowing for the identification of low-energy conformers and the barriers between them. nih.govresearchgate.netmdpi.com This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or reactants.

A significant aspect of the chemistry of β-keto esters is keto-enol tautomerism. comporgchem.comfrontiersin.orgnih.govorientjchem.orgmdpi.com this compound can exist in equilibrium between its keto and enol forms. MD simulations, particularly when combined with quantum mechanics/molecular mechanics (QM/MM) methods, can model the tautomerization process. These simulations can elucidate the role of solvent molecules in stabilizing different tautomers and the energy barriers associated with the proton transfer. The polarity of the solvent is often found to play a critical role, with polar solvents typically favoring the more polar keto form. orientjchem.org

Interactive Data Table: Conformational and Tautomeric Properties

| Parameter | Description | Findings from Simulations |

| Major Conformer | The most stable spatial arrangement of the molecule. | The benzamido and ester groups are oriented to minimize steric hindrance. |

| Rotational Barriers | Energy required to rotate around key single bonds. | Rotation around the C-N amide bond is restricted due to partial double bond character. |

| Keto-Enol Equilibrium | The ratio of keto to enol tautomers at equilibrium. | The keto form is generally more stable, but the enol form can be stabilized by intramolecular hydrogen bonding. |

| Solvent Effects | The influence of the solvent on conformational preference and tautomerism. | Polar solvents stabilize the keto tautomer, while nonpolar solvents may favor the enol tautomer. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface for its various transformations, such as reduction, oxidation, and hydrolysis.

By calculating the energies of reactants, transition states, and products, computational models can determine the most likely reaction pathways. nih.govnih.govresearchgate.net For instance, in the reduction of the keto group, a key reaction in the synthesis of chiral alcohols, computational studies can model the approach of a reducing agent and identify the stereochemistry of the product. These calculations can help explain the stereoselectivity observed in biocatalytic reductions.

Similarly, the mechanisms of other reactions, such as hydrolysis of the ester group or reactions involving the benzamido moiety, can be investigated. Computational modeling can provide detailed information about bond breaking and formation, the structures of intermediates and transition states, and the activation energies for each step of the reaction. This level of detail is often difficult to obtain through experimental methods alone.

Interactive Data Table: Reaction Mechanism Insights

| Reaction Type | Computational Method | Key Findings |

| Ketone Reduction | DFT (Transition State Search) | The facial selectivity of hydride attack is influenced by the steric bulk of the benzamidomethyl group. |

| Ester Hydrolysis | QM/MM Simulations | A water molecule, often assisted by another solvent molecule, facilitates the nucleophilic attack on the carbonyl carbon. |

| N-H Deprotonation | Acidity (pKa) Calculations | The amide proton is weakly acidic, and its removal can be facilitated by a strong base. |

Prediction and Validation of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. uncw.educhemaxon.comnih.govmestrelab.com These predictions are valuable for interpreting experimental spectra and confirming the structure of this compound.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted with good accuracy. These theoretical spectra can then be compared with experimental data to aid in the assignment of peaks and to confirm the proposed structure.

Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT. researchgate.netresearchgate.netsemanticscholar.orgmdpi.comrsc.org The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, providing a detailed understanding of the molecule's structure and bonding.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |

| ¹H NMR (δ, ppm) | 7.2-7.8 | 7.3-7.7 | Aromatic protons (phenyl group) |

| ¹³C NMR (δ, ppm) | 165-175 | 168.2 | Amide and ester carbonyl carbons |

| IR (cm⁻¹) | 1720-1750 | 1735 | C=O stretch (ester) |

| IR (cm⁻¹) | 1640-1670 | 1655 | C=O stretch (amide I) |

Structure Reactivity and Structure Stereoselectivity Relationships

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity of Methyl 2-(benzamidomethyl)-3-oxobutanoate is primarily centered around the electrophilic character of its two carbonyl carbons (the ketone and the ester) and the nucleophilicity of the enolizable α-carbon. Substituents, particularly on the benzamido phenyl ring, can significantly modulate this reactivity through electronic and steric effects.

Detailed research using Density Functional Theory (DFT) on analogous β-keto esters has shown that the susceptibility of the molecule to nucleophilic attack can be quantified and predicted. mdpi.com The introduction of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methyl, methoxy) on the phenyl ring alters the electronic properties of the entire molecule. mdpi.com

Steric Effects: The position of substituents on the phenyl ring can exert steric hindrance. Ortho-substituents, for instance, can impede the approach of reagents to the nearby reactive centers, potentially altering the regioselectivity or stereoselectivity of a reaction. mdpi.com

In the context of stereoselective reductions, substituents play a crucial role in how the substrate interacts with the catalyst's active site. In enzymatic reductions of related ketones, alcohol dehydrogenases have been shown to tolerate substituents at the meta and para positions of a phenyl ring, proceeding with high enantioselectivity. researchgate.net This suggests that for this compound, modifications to the benzoyl group are feasible without necessarily compromising the stereochemical control of enzymatic transformations.

Table 1: Influence of Structural Modifications on Reactivity and Selectivity This table is a representative summary based on findings from analogous β-keto ester systems.

| Structural Modification | Observed/Predicted Effect | Primary Influence | Relevant Reaction Type |

|---|---|---|---|

| Electron-Withdrawing Group on Phenyl Ring | Increased global electrophilicity of the molecule. mdpi.com | Electronic | Nucleophilic Addition |

| Electron-Donating Group on Phenyl Ring | Decreased global electrophilicity of the molecule. mdpi.com | Electronic | Nucleophilic Addition |

| ortho-Substituent on Phenyl Ring | Potential steric hindrance affecting reagent approach. mdpi.com | Steric | Catalytic Reductions |

| Alkyl Group at α-position | Influences diastereoselectivity in yeast reductions. researchgate.net | Steric/Electronic | Biocatalytic Reduction |

Stereochemical Control and Induction Mechanisms in Asymmetric Transformations

The reduction of the β-keto group in this compound generates a new stereocenter, leading to four possible stereoisomers of the corresponding β-hydroxy ester product. Achieving high stereocontrol is critical, as specific isomers are valuable chiral building blocks. Both transition-metal catalysis and biocatalysis have been successfully employed to control the stereochemical outcome of this transformation.

Transition-Metal Catalysis: Asymmetric hydrogenation using chiral transition-metal complexes provides a powerful method for stereoselective reduction. A notable example is the use of Pregosin's hydrido ruthenium complex, Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF6). rsc.orgresearchgate.net This catalyst has proven to be highly efficient for the stereoselective hydrogenation of this compound. rsc.org The reaction proceeds in ethanol (B145695) to afford the syn-(2S,3R)-methyl-2-(benzamidomethyl)-3-hydroxybutanoate with high diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net The stereochemical outcome is dictated by the chiral bisphosphine ligand, (R)-DTBM-Segphos, which creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation before hydrogen transfer.

Biocatalysis: Enzymes, particularly carbonyl reductases and alcohol dehydrogenases, offer exceptional stereo- and regioselectivity under mild conditions. Several biocatalytic systems have been developed for the asymmetric reduction of this compound and its analogs.

Burkholderia gladioli : Recombinant short-chain alcohol dehydrogenases (SDRs) from Burkholderia gladioli have shown outstanding potential in the dynamic kinetic asymmetric transformation of this compound. researchgate.net These enzymes are capable of achieving the highest reported enantio- and diastereoselectivity for this reaction, producing the valuable (2S,3R)-aminohydroxy ester with yields and enantiomeric excess values exceeding 99%. researchgate.net The mechanism involves the enzyme's active site precisely orienting the substrate to deliver a hydride (from a cofactor like NADPH) to only one face of the prochiral ketone.

Yeast-Mediated Reductions : Different yeast species can produce different stereoisomers from the same substrate. For the ethyl ester analog, Kluyveromyces marxianus diastereoselectively produced the (2R,3S)-hydroxybutanoate, while Pichia glucozyma yielded the (2S,3S) isomer as the major product. researchgate.net This demonstrates that the specific protein architecture of the enzymes within different organisms dictates the stereochemical course of the reduction.

Table 2: Stereoselective Reduction of 2-(Benzamidomethyl)-3-oxobutanoates

| Catalyst/Enzyme System | Substrate | Major Product Stereoisomer | Key Outcome |

|---|---|---|---|

| Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF6) | This compound | syn-(2S,3R) | High diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net |

| Short-chain dehydrogenases (Burkholderia gladioli) | This compound | (2S,3R) | >99% yield, >99% e.e., high diastereoselectivity. researchgate.net |

| Kluyveromyces marxianus (yeast) | Ethyl 2-(benzamidomethyl)-3-oxobutanoate | (2R,3S) | Diastereoselective production. researchgate.net |

| Pichia glucozyma (yeast) | Ethyl 2-(benzamidomethyl)-3-oxobutanoate | (2S,3S) | Diastereoselective production. researchgate.net |

Conformational Dynamics and Their Impact on Reaction Outcomes

This compound is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. The preferred three-dimensional arrangement of the molecule is a result of minimizing steric strain and maximizing stabilizing electronic interactions, such as resonance. These conformational preferences are critical as they can directly influence which face of the ketone is presented to a catalyst, thereby determining the stereochemical outcome of the reaction.

The molecule's conformation is largely defined by rotation around key bonds:

The Amide C-N Bond: Amide bonds exhibit significant double-bond character due to resonance, making them planar. This restricts rotation and leads to cis and trans planar conformations. The trans conformation is generally favored to minimize steric clash, except in small cyclic structures. imperial.ac.uk

The Cα-Cβ Bond: The molecule can exist in keto-enol tautomers, but spectroscopic evidence suggests the keto form is predominant. mdpi.com The conformation around the Cα-Cβ bond positions the benzamidomethyl group relative to the ketone and ester moieties.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate and related β-keto esters often relies on well-established but potentially harsh chemical methods. The future of its synthesis lies in the development of more sustainable and efficient routes that align with the principles of green chemistry.

One promising avenue is the expanded use of biocatalysis. Research has already demonstrated the utility of yeast-mediated reductions for this class of compounds. Future work could focus on identifying and engineering specific enzymes, such as reductases and transaminases, for highly stereoselective syntheses. Lipase-catalyzed transesterification presents another green alternative for producing a variety of β-keto esters under mild, solvent-free conditions. These enzymatic methods not only offer environmental benefits but also provide access to chiral molecules with high enantiomeric purity, which is crucial for pharmaceutical applications.

Furthermore, the development of a convenient one-step synthesis process under mild conditions represents a significant advancement. Future research will likely focus on optimizing such processes, perhaps by exploring novel catalysts that can facilitate the condensation reaction with higher yields and selectivity, thereby reducing waste and energy consumption.

Exploration of Untapped Reactivity Profiles for New Chemical Transformations

The reactivity of this compound is largely dictated by its β-keto ester moiety, which contains both nucleophilic and electrophilic centers. While standard reactions like oxidation, reduction, and substitution are known, there is considerable scope to explore untapped reactivity for novel chemical transformations.

The acidic α-proton of the β-keto ester system is a key handle for a variety of C-C bond-forming reactions. Beyond simple alkylations, this position is ripe for exploitation in more complex, stereocontrolled transformations. The unique juxtaposition of the amide, ketone, and ester functionalities could be leveraged in cascade or domino reactions to rapidly build molecular complexity. For instance, the amide N-H bond and the ketone carbonyl could participate in intramolecular cyclizations or act as directing groups in metal-catalyzed C-H activation reactions.

Moreover, this compound is a valuable precursor for the synthesis of various heterocyclic systems. Its established use in preparing intermediates for carbapenems and 2-oxazolines is just the beginning. Future research could explore its utility in the synthesis of other biologically relevant scaffolds, such as pyrazoles, through reactions with hydrazine (B178648) derivatives. The inherent functionality of this compound makes it an ideal starting material for diversity-oriented synthesis, enabling the creation of libraries of complex molecules for biological screening.

Integration into Advanced Flow Chemistry and Microreactor Technologies

The transition from batch to continuous manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. This compound is a prime candidate for synthesis and further transformation using advanced flow chemistry and microreactor technologies.

The use of continuous flow reactors for the industrial-scale production of this compound has been noted as a viable strategy. Microreactors, with their high surface-area-to-volume ratio, offer precise control over reaction parameters such as temperature, pressure, and mixing. This level of control can lead to significantly higher yields and purity of the final product while minimizing reaction times and the formation of byproducts.

Future research in this area will likely focus on the development of fully integrated, multi-step flow syntheses that start from simple precursors and lead to complex downstream products derived from this compound. This could involve the in-line purification and analysis of intermediates, creating a seamless and automated manufacturing process. The ability to safely handle reactive intermediates and perform reactions under conditions that are inaccessible in batch reactors will open up new avenues for the chemical transformation of this versatile compound.

Applications in Materials Science and Supramolecular Chemistry (excluding consumer products)

The unique structural features of this compound suggest its potential as a building block in materials science and supramolecular chemistry. While specific applications in these fields are still emerging, the inherent properties of the molecule provide a strong foundation for future exploration.

The presence of both a hydrogen-bond donor (the N-H of the amide) and multiple hydrogen-bond acceptors (the carbonyls of the amide, ketone, and ester) makes this molecule an excellent candidate for the construction of well-defined supramolecular assemblies. These non-covalent interactions could be harnessed to create self-assembling systems such as organogels, liquid crystals, or other ordered materials with interesting photophysical or electronic properties.

In the realm of polymer chemistry, while not a traditional monomer for chain-growth polymerization, this compound could be incorporated into polymers as a functional side chain. This could be achieved by modifying the benzamido group or by using the β-keto ester as a platform for further chemical elaboration before or after polymerization. Such functional polymers could find applications as advanced coatings, stimuli-responsive materials, or in the development of novel biomaterials. The versatility of β-keto esters as building blocks for a variety of functional materials suggests that the potential for this compound in this area is significant and largely untapped.

Design of Next-Generation Catalysts for Highly Efficient Stereoselective Reactions

The creation of chiral molecules with high stereopurity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound is an excellent substrate for the development and testing of new stereoselective catalysts.

The benzamido group within the molecule can act as a directing group in metal-catalyzed reactions, pre-organizing the substrate in the catalyst's coordination sphere to favor the formation of one stereoisomer over others. Future research will likely focus on designing catalysts that can effectively recognize and interact with this directing group to achieve even higher levels of stereocontrol in reactions such as hydrogenations, aldol reactions, and Michael additions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.